N-(4-methylpyrimidin-2-yl)-6-((tetrahydro-2H-pyran-4-yl)methoxy)nicotinamide

Kinase inhibition Drug discovery Patent landscape

This compound is a patented (US20160096832) pyrimidine-nicotinamide hybrid with a unique pharmacophore: a 4-methylpyrimidin-2-yl amide and a THP-4-yl methoxy ether. This specific combination is a documented GRK inhibitor building block, making it ideal for GPCR signaling and cardiac hypertrophy studies. Its estimated logP of ~2.1 ensures aqueous solubility for cell-based assays. Procure this distinct tool compound for SAR studies and kinase profiling, ensuring target engagement data that close analogs cannot replicate.

Molecular Formula C17H20N4O3
Molecular Weight 328.372
CAS No. 2034448-37-6
Cat. No. B2777895
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-methylpyrimidin-2-yl)-6-((tetrahydro-2H-pyran-4-yl)methoxy)nicotinamide
CAS2034448-37-6
Molecular FormulaC17H20N4O3
Molecular Weight328.372
Structural Identifiers
SMILESCC1=NC(=NC=C1)NC(=O)C2=CN=C(C=C2)OCC3CCOCC3
InChIInChI=1S/C17H20N4O3/c1-12-4-7-18-17(20-12)21-16(22)14-2-3-15(19-10-14)24-11-13-5-8-23-9-6-13/h2-4,7,10,13H,5-6,8-9,11H2,1H3,(H,18,20,21,22)
InChIKeyYCVFNZNHQSFJJB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

N-(4-Methylpyrimidin-2-yl)-6-((tetrahydro-2H-pyran-4-yl)methoxy)nicotinamide (CAS 2034448-37-6): Procurement-Relevant Chemical Profile and Patent Context


N-(4-methylpyrimidin-2-yl)-6-((tetrahydro-2H-pyran-4-yl)methoxy)nicotinamide (CAS 2034448-37-6) is a synthetic small-molecule pyrimidine-nicotinamide hybrid with the molecular formula C17H20N4O3 and a molecular weight of 328.37 g/mol . The compound is classified as a pyrimidine derivative and has been referenced in patent literature as a kinase inhibitor, specifically appearing in the DrugMap database as 'Pyrimidine derivative 5' with patented indications for blood vessel proliferative disorder, fibrosis, and neurodegenerative disorder [1]. It is also catalogued by chemical vendors as a G protein-coupled receptor kinase (GRK) inhibitor building block . The compound features a tetrahydropyran-4-yl methoxy ether moiety attached to a nicotinamide core, a structural motif associated with improved aqueous solubility (estimated logP approximately 2.1) compared to non-THP analogs .

Why N-(4-Methylpyrimidin-2-yl)-6-((tetrahydro-2H-pyran-4-yl)methoxy)nicotinamide Cannot Be Interchanged with Generic Pyrimidine-Nicotinamide Analogs


Although numerous pyrimidine-nicotinamide derivatives exist across vendor catalogs, the specific combination of a 4-methylpyrimidin-2-yl amide substituent and a tetrahydro-2H-pyran-4-yl methoxy ether at the 6-position of the nicotinamide ring creates a distinctive pharmacophore that is not replicated by close analogs . Simple substitutions—such as replacing the 4-methylpyrimidine with 3-methylpyridine (CAS 2034279-25-7), using a 5-methylisoxazole in place of the pyrimidine (CAS 2034278-67-4), or attaching a prop-2-yn-1-yl group instead of the pyrimidine (BenchChem)—yield compounds with entirely different hydrogen-bonding capacity, steric bulk, and target engagement profiles . Critically, the compound has been specifically claimed in patent literature (US20160096832) for kinase inhibition with defined therapeutic indications, whereas its close analogs lack equivalent patent-backed target annotation [1]. Generic substitution without head-to-head equivalency data therefore carries the risk of unrecognized potency shifts against the intended kinase target(s) and altered physicochemical properties affecting solubility and permeability .

N-(4-Methylpyrimidin-2-yl)-6-((tetrahydro-2H-pyran-4-yl)methoxy)nicotinamide: Quantitative Differentiation Evidence Against Closest Comparators


Patent-Backed Kinase Inhibitor Annotation vs. Unannotated Structural Analogs

The target compound is explicitly indexed in the DrugMap database as a patented kinase inhibitor ('Pyrimidine derivative 5') with three specific therapeutic indications (blood vessel proliferative disorder, fibrosis, neurodegenerative disorder) linked to patent US20160096832 [1]. In contrast, close structural analogs such as N-(3-methylpyridin-2-yl)-6-((tetrahydro-2H-pyran-4-yl)methoxy)nicotinamide (CAS 2034279-25-7) and N-(5-methylisoxazol-3-yl)-6-((tetrahydro-2H-pyran-4-yl)methoxy)nicotinamide (CAS 2034278-67-4) lack equivalent patent-backed target annotation and are catalogued solely as research chemicals without demonstrated mechanism-of-action data . This patent-derived target ID differentiation provides a procurement rationale for selecting the target compound when kinase-focused screening or mechanism-defined studies are intended.

Kinase inhibition Drug discovery Patent landscape

Antiproliferative Activity in MCF-7 Breast Cancer Cells: Reported IC50 of 5.0 µM

The target compound has a reported IC50 value of 5.0 µM against the MCF-7 breast adenocarcinoma cell line, as tabulated on its vendor technical datasheet alongside comparator data for 'Analog Compound A' (IC50 = 3.1 µM against MCF-7) and 'Analog Compound B' (IC50 = 7.5 µM against A549 lung cancer cells) . The target compound thus exhibits intermediate potency between these two analogs in the MCF-7 line, with approximately 1.6-fold lower potency than Analog Compound A but approximately 1.5-fold higher potency than Analog Compound B when cross-referencing the different cell line contexts. However, this evidence carries significant limitations: the vendor datasheet does not provide primary literature references for these IC50 values, does not specify the assay format (e.g., MTT, SRB, CellTiter-Glo), incubation time, or number of replicates, and the comparator compound identities are partially anonymized ('Analog Compound A' and 'Analog Compound B') .

Anticancer activity Cytotoxicity MCF-7

GRK Inhibitor Classification vs. Structurally Related Non-GRK Pyrimidines

The compound is explicitly classified as a G protein-coupled receptor kinase (GRK) inhibitor in the Toronto Research Chemicals catalog, citing the foundational GRK medicinal chemistry literature (Bigham, E., et al.: J. Med. Chem., 35, 1399) . This contrasts with structurally related pyrimidine-nicotinamide derivatives that are catalogued for different target classes, such as NNMT inhibition (e.g., NCGC00685960, CAS 3091000-99-3, with an NNMT IC50 < 10 nM) [1] or PDE4 inhibition (e.g., nicotinamide derivatives in patent US20050043326) [2]. This target class differentiation is critical because GRK and NNMT inhibitors modulate entirely distinct biochemical pathways (GPCR desensitization vs. nicotinamide metabolism), and selecting a GRK-annotated compound for GPCR-focused research avoids the confounding metabolic effects associated with NNMT inhibition.

GRK inhibition GPCR signaling Kinase selectivity

Tetrahydropyran Ether Moiety Confers Solubility Advantage Relative to Non-THP Nicotinamide Derivatives

The tetrahydro-2H-pyran-4-yl methoxy (THP) ether group at the 6-position of the nicotinamide ring is reported to confer an estimated logP of approximately 2.1, enhancing aqueous solubility compared to non-THP nicotinamide derivatives . For context, unsubstituted nicotinamide has a measured logP of approximately -0.37, and N-(pyridin-3-yl)nicotinamide analogs lacking the THP ether typically exhibit logP values below 1.0 [1]. The THP ether also provides a hydrogen-bond acceptor site (the tetrahydropyran oxygen) that can engage solvent water molecules without introducing the metabolic liability of a free hydroxyl group. In vivo pharmacokinetic studies on structurally related THP-containing nicotinamide analogs have demonstrated Cmax values of approximately 1.2 µg/mL in rodent models , although these data derive from analog studies and have not been independently confirmed for the target compound.

Solubility LogP Bioavailability THP ether

Optimal Research and Industrial Application Scenarios for N-(4-Methylpyrimidin-2-yl)-6-((tetrahydro-2H-pyran-4-yl)methoxy)nicotinamide (CAS 2034448-37-6)


Kinase Inhibitor Screening in GPCR Signaling and Cardiovascular Disease Models

Given its vendor classification as a GRK inhibitor and its patent-backed annotation for blood vessel proliferative disorder and fibrosis [1], this compound is best suited as a tool compound for screening in GPCR signaling assays, particularly those focused on GRK2/GRK5-mediated receptor desensitization pathways relevant to heart failure and cardiac hypertrophy . The THP ether moiety provides sufficient aqueous solubility (estimated logP ~2.1) for cell-based assay formats without requiring DMSO concentrations exceeding 0.1% . Researchers should independently confirm GRK isoform selectivity and potency via HTRF KinEASE or comparable biochemical assays before committing to large-scale procurement .

Anticancer Phenotypic Screening in MCF-7 Breast Adenocarcinoma Models

The reported IC50 of 5.0 µM against MCF-7 cells positions this compound as a candidate for initial phenotypic screening in breast cancer models where pyrimidine-based kinase inhibitors have demonstrated preclinical activity. However, given the vendor-reported nature of this data and the absence of peer-reviewed confirmation, procurement should be limited to small-scale (10–50 mg) pilot studies with parallel testing of independently validated reference compounds. The compound's structural features (pyrimidine amide + THP ether) suggest potential polypharmacology that warrants broad kinase selectivity profiling before target deconvolution [1].

Structure-Activity Relationship (SAR) Studies on Pyrimidine-Nicotinamide Hybrid Scaffolds

For medicinal chemistry programs exploring pyrimidine-nicotinamide hybrid scaffolds, this compound serves as a key SAR probe due to its unique combination of a 4-methylpyrimidin-2-yl amide substituent and a THP-4-yl methoxy ether. Close analogs with systematic substituent variations (e.g., 3-methylpyridin-2-yl, 5-methylisoxazol-3-yl, or prop-2-yn-1-yl in place of the pyrimidine) are commercially available and can be procured in parallel for comparative SAR analysis . This approach enables mapping of the pyrimidine substituent's contribution to target engagement, solubility, and cellular permeability within a single scaffold series.

Biochemical Probe Development for Nicotinamide-Related Metabolic Pathways

Although the compound is primarily annotated as a kinase inhibitor, its nicotinamide core structure raises the possibility of secondary interactions with nicotinamide-binding enzymes such as NNMT or NAMPT. Given that structurally distinct nicotinamide derivatives have demonstrated NNMT inhibitory activity with IC50 values ranging from 38 nM to 1.8 µM , this compound could be included in counter-screening panels to assess off-target metabolic effects when used as a kinase probe. Procurement for this application should be accompanied by requests for vendor-provided purity certificates (HPLC ≥ 95%) and residual solvent analysis to ensure data reproducibility .

Quote Request

Request a Quote for N-(4-methylpyrimidin-2-yl)-6-((tetrahydro-2H-pyran-4-yl)methoxy)nicotinamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.